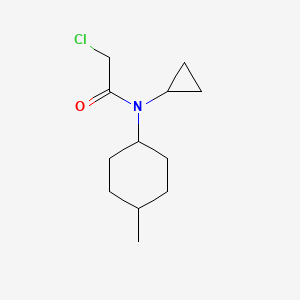

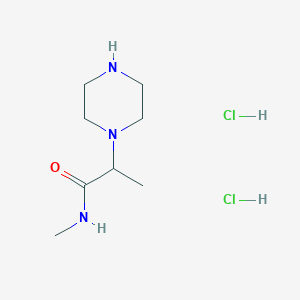

![molecular formula C7H6Cl2N4 B1422521 4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶 CAS No. 1255147-37-5](/img/structure/B1422521.png)

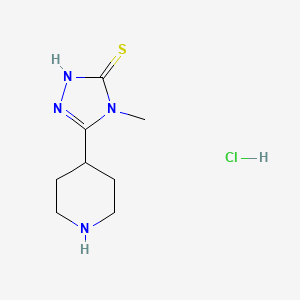

4-氯-6-(氯甲基)-1-甲基-1H-吡唑并[3,4-d]嘧啶

描述

“4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines has been described in numerous methods . For instance, one method involves the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis . Another method involves dissolving 2-cyano-3- (1, 3-dioxolane) ethyl propionate with ethanol, adding alkali and formamidine acetate at room temperature, and heating the system to reflux .Molecular Structure Analysis

The molecular structure of pyrimidines includes two nitrogen atoms at positions 1 and 3 of the six-membered ring . The introduction of 4-methoxyphenyl group at position-7 of pyrrolo[2,3-d]pyrimidines contributes to activity enhancement .Chemical Reactions Analysis

Pyrimidines exhibit potent anti-inflammatory effects . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines vary. For instance, 4-Chloropyrimidine hydrochloride is a white to off-white powder that is soluble in water .科学研究应用

Cancer Research

This compound has shown significant potential in cancer research due to its inhibitory activity. Compounds with similar structures have been reported to exhibit inhibitory effects with low IC50 values, indicating their effectiveness in inhibiting cancer cell growth .

Anti-inflammatory Applications

Analogues of pyrazolo[3,4-d]pyrimidine have been synthesized and assessed for their anti-inflammatory effects. Structural Activity Relationship (SAR) investigations suggest that certain modifications can enhance anti-inflammatory properties .

Medicinal Chemistry

The pyrimidine ring and its derivatives, including pyrazolo[3,4-d]pyrimidine, are significant in medicinal chemistry and drug development. They exert effects by inhibiting protein kinases, which are essential enzymes in various biological processes .

作用机制

Target of Action

The primary targets of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .

Mode of Action

4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The action of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine affects several biochemical pathways. It inhibits the expression and activities of certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Result of Action

The result of the action of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is the inhibition of cell growth and proliferation . It has shown superior cytotoxic activities against certain cell lines . For instance, it has demonstrated significant cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively .

安全和危害

Safety and hazards associated with pyrimidines include acute toxicity, eye irritation, skin irritation, and skin sensitization . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

未来方向

属性

IUPAC Name |

4-chloro-6-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-13-7-4(3-10-13)6(9)11-5(2-8)12-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEZZJARMBVNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine an interesting compound for further research?

A1: This compound serves as a valuable building block for creating a variety of disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines. [, ] This is significant because this class of compounds has shown promise in exhibiting diverse pharmacological properties. Essentially, it acts as a sort of molecular scaffold, allowing scientists to easily swap in different chemical groups at specific positions. This "modular" approach is highly valuable in medicinal chemistry for exploring potential drug candidates and understanding how structural changes influence biological activity.

Q2: What is known about the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine?

A2: Researchers have developed an efficient two-step synthesis route starting from readily available ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [] The process involves the formation of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one as an intermediate compound. This synthetic route offers a practical and streamlined way to produce the target compound, paving the way for further exploration of its derivatives and potential applications.

Q3: How was the structure of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and its derivative confirmed?

A3: A combination of techniques was employed to rigorously confirm the structure of both the parent compound and its derivative, 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. These included:* Elemental analysis: This verified the elemental composition of the compounds.* High-resolution mass spectrometry: This provided precise molecular weight information.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C): This elucidated the connectivity and environment of the atoms within the molecules.* Infrared (IR) spectroscopy: This identified functional groups present in the compounds.* X-ray analysis (for the derivative): This provided a three-dimensional representation of the molecule, confirming the atom arrangement and overall structure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

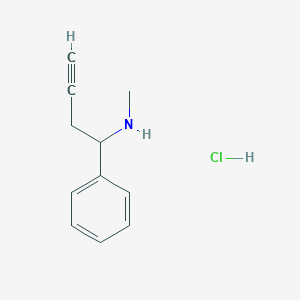

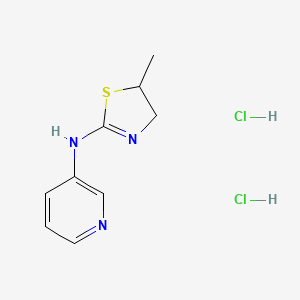

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

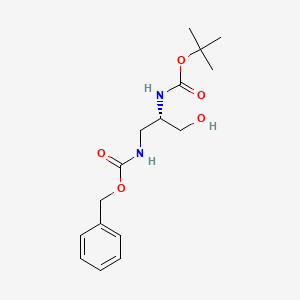

![1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine hydrochloride](/img/structure/B1422449.png)

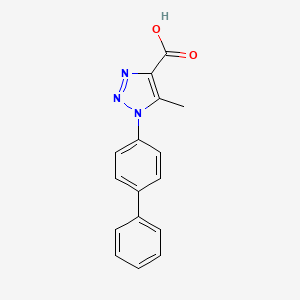

![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)

![7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde](/img/structure/B1422460.png)